molecular formula C18H33NO B1235700 octadeca-9,12-dienamide CAS No. 3072-13-7

octadeca-9,12-dienamide

Cat. No.: B1235700
CAS No.: 3072-13-7
M. Wt: 279.5 g/mol
InChI Key: SFIHQZFZMWZOJV-HZJYTTRNSA-N
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Description

octadeca-9,12-dienamide is a compound with the molecular formula C18H33NO It is an amide derivative of linoleic acid, which is a polyunsaturated omega-6 fatty acid This compound is characterized by the presence of two double bonds in the 9th and 12th positions, both in the trans (E) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-9,12-dienamide typically involves the amidation of (9E,12E)-9,12-Octadecadienoic acid. The reaction can be carried out using various amines under appropriate conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of biocatalysts, such as lipases, can also be explored for the selective amidation of linoleic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

octadeca-9,12-dienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The double bonds can be reduced to form saturated amides.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

octadeca-9,12-dienamide has several scientific research applications:

Mechanism of Action

The mechanism of action of octadeca-9,12-dienamide involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It may also interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), to regulate gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    (9E,12E)-9,12-Octadecadienoic acid: The parent acid of octadeca-9,12-dienamide.

    Methyl (9E,12E)-9,12-Octadecadienoate: The methyl ester derivative.

    (9E,12E,15E)-9,12,15-Octadecatrienamide: A similar amide with an additional double bond

Uniqueness

This compound is unique due to its specific amide structure, which imparts distinct physicochemical properties compared to its acid and ester counterparts. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHQZFZMWZOJV-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042098
Record name Linoleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-01-7, 3072-13-7
Record name Linoleamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3999-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,12-Octadecadienamide, (9Z,12Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Linoleamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z)-octadeca-9,12-dien-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LINOLEAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Linoleamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062656
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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